5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18908408
InChI: InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24)
SMILES:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC18908408

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name 5-(3,4-dimethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24)
Standard InChI Key LZUUANMGMJWSBE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC)C

Introduction

Structural Features:

Functional GroupPosition on MoleculeChemical Role
Triazole RingCore structureContributes to aromaticity and bioactivity
Carboxamide (-CONH-)Attached to position 4 of triazoleEnhances hydrogen bonding capacity
3-Methoxybenzyl GroupSubstituent on carboxamide nitrogenModulates lipophilicity and bioavailability
3,4-DimethylphenylaminoAttached to position 5 of triazoleInfluences electronic properties

Synthesis Pathways

The synthesis of this compound typically involves:

  • Click Chemistry Approach:

    • The formation of the triazole ring can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction for generating 1,2,3-triazoles.

  • Amide Coupling Reaction:

    • The carboxamide group is introduced by coupling a carboxylic acid derivative with an amine.

  • Substituent Introduction:

    • The addition of functional groups like the methoxybenzyl and dimethylphenylamino groups is achieved through nucleophilic substitution or reductive amination.

These steps ensure high yields and structural specificity.

Potential Applications:

  • Anticancer Activity:

    • Triazole derivatives are known for their ability to inhibit enzymes like tyrosine kinases and topoisomerases, making them effective against various cancer cell lines.

    • The presence of electron-donating groups (e.g., methoxy) enhances the interaction with biological targets.

  • Antimicrobial Properties:

    • The triazole ring interacts with microbial enzymes, disrupting their function.

    • Substituents like dimethylphenylamino may improve membrane permeability.

  • Anti-inflammatory Potential:

    • Carboxamide functionalities often exhibit inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Mechanism of Action:

The compound likely binds to active sites of target proteins through hydrogen bonding (via the carboxamide group) and π-π interactions (via the aromatic rings).

Analytical Characterization

To confirm its structure and purity, the following techniques are used:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR spectra provide information on chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic peaks (e.g., C=O stretching for carboxamide around 1650 cm1^{-1}).

  • X-Ray Crystallography:

    • Provides detailed molecular geometry and confirms intramolecular interactions.

Research Findings

Although specific studies on this exact compound may be limited, related triazole derivatives have shown promising results in various fields:

Biological Evaluation:

  • Docking studies suggest strong binding affinity with enzymes involved in cancer progression or microbial resistance mechanisms.

  • In vitro assays have demonstrated cytotoxicity toward cancer cells with IC50 values typically below 50 µM for similar compounds.

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